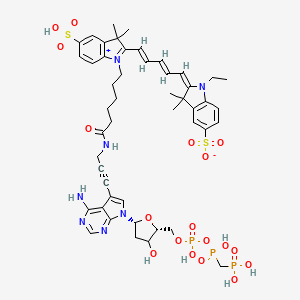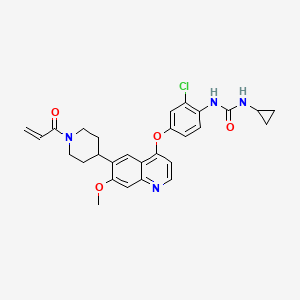
Fgfr-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fgfr-IN-11 is a potent, orally active, covalent inhibitor of fibroblast growth factor receptors (FGFRs). It exhibits nanomolar potency in inhibiting the proliferation of various cancer cells and significantly hinders tumor growth in xenograft mouse models . This compound targets FGFR1, FGFR2, FGFR3, and FGFR4, making it a valuable tool in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fgfr-IN-11 is synthesized through a series of chemical reactions involving specific reagents and conditionsThe exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Fgfr-IN-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives that retain the core inhibitory activity while exhibiting different pharmacokinetic properties .
Scientific Research Applications
Fgfr-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FGFR inhibitors.
Biology: Employed in cell-based assays to investigate the role of FGFR signaling in cellular processes.
Medicine: Utilized in preclinical studies to evaluate its efficacy in inhibiting tumor growth and proliferation.
Industry: Applied in the development of new therapeutic agents targeting FGFR-related diseases
Mechanism of Action
Fgfr-IN-11 exerts its effects by covalently binding to the FGFR kinase domain, inhibiting FGFR phosphorylation and downstream signaling pathways. This inhibition blocks the activation of pathways such as the RAS-MAPK-ERK, PI3K-Akt-mTOR, and JAK-STAT pathways, ultimately leading to decreased cell viability in cancer cell lines with FGFR alterations .
Comparison with Similar Compounds
Similar Compounds
Futibatinib: An irreversible FGFR1-4 inhibitor with potent antitumor activity.
Erdafitinib: A pan-FGFR inhibitor approved for the treatment of urothelial carcinoma.
Pemigatinib: An FGFR1-3 inhibitor approved for the treatment of cholangiocarcinoma.
Uniqueness of Fgfr-IN-11
This compound is unique due to its covalent binding mechanism, which provides sustained inhibition of FGFR signaling. This property makes it particularly effective in inhibiting tumor growth and overcoming resistance mutations that may arise with reversible inhibitors .
Properties
Molecular Formula |
C28H29ClN4O4 |
|---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
1-[2-chloro-4-[7-methoxy-6-(1-prop-2-enoylpiperidin-4-yl)quinolin-4-yl]oxyphenyl]-3-cyclopropylurea |
InChI |
InChI=1S/C28H29ClN4O4/c1-3-27(34)33-12-9-17(10-13-33)20-15-21-24(16-26(20)36-2)30-11-8-25(21)37-19-6-7-23(22(29)14-19)32-28(35)31-18-4-5-18/h3,6-8,11,14-18H,1,4-5,9-10,12-13H2,2H3,(H2,31,32,35) |
InChI Key |
RJOWKASSFBQDER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C3CCN(CC3)C(=O)C=C)OC4=CC(=C(C=C4)NC(=O)NC5CC5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[[3-(3-azidopropylamino)-3-oxopropyl]disulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12392769.png)

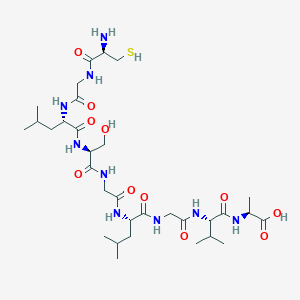
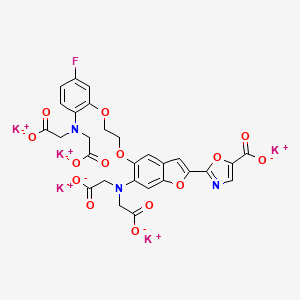
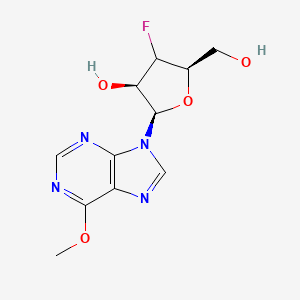
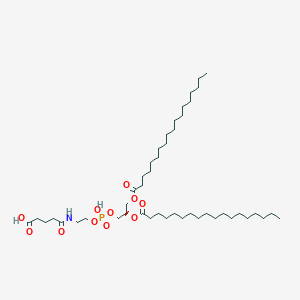
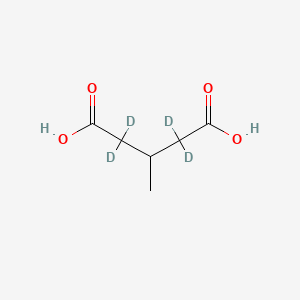
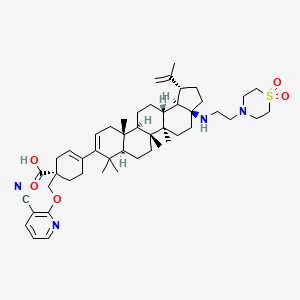
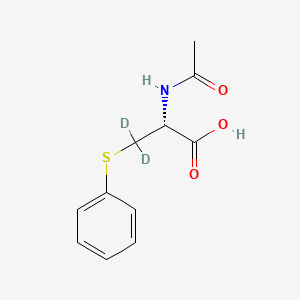
![N-(3-cyanophenyl)-3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzamide](/img/structure/B12392851.png)
![(2S)-3-phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid](/img/structure/B12392859.png)
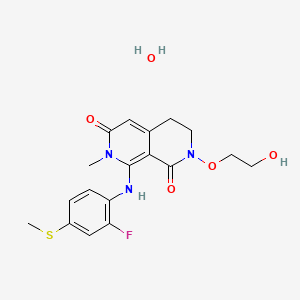
![(2R,5R)-5-[2-chloro-6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12392861.png)
